Pressinamide

Description

Historical Context of Pressinamide Discovery and Early Investigations

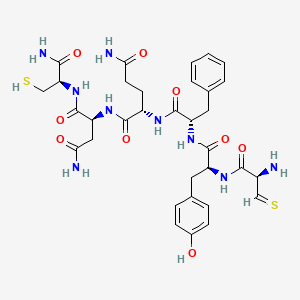

This compound is a cyclic disulfide pentapeptide, specifically described as the cyclic disulfide of cysteinyltyrosylphenylalanylglutaminylasparaginylcysteine acs.org. It contains the characteristic "pressin ring structure" found in the posterior pituitary hormones arginine-vasopressin and lysine-vasopressin acs.org. Its synthesis was achieved through methods such as the stepwise p-nitrophenyl ester method acs.org. This approach was part of broader efforts in peptide chemistry, particularly by researchers like du Vigneaud and his colleagues, who were pioneering the synthesis and characterization of neurohypophysial hormones and their analogs acs.org. Early studies aimed to determine if the isolated ring portion of these hormones retained any of the parent hormone's biological properties acs.org.

Initial investigations into this compound's biological activities revealed specific profiles. When tested for pressor and avian vasodepressor activities, this compound showed no such effects acs.org. However, it exhibited a slight degree of oxytocic activity, ranging from 0.05 to 0.5 units per milligram acs.org. In behavioral studies conducted in 1975, this compound was assessed for its potency in memory consolidation using the pole-jumping avoidance test. It was found to retain approximately 10% of the behavioral potency observed with Arginine Vasopressin (AVP) uu.nl. Further chemical investigations, such as those by Moore in 1978, explored the oxidation of its dithiol form. These studies indicated that while oxidation with ferricyanide (B76249) primarily resulted in dimers and higher polymers, reaction with a specific platinum complex, [Pt(en)₂Cl₂]²⁺, led to the quantitative formation of intramolecular disulfide bonds google.com.

This compound within the Broader Field of Neurohypophysial Peptide Chemistry and Biology

This compound is recognized as a vasopressin analog, representing the cyclic hexapeptide portion of vasopressin uu.nlnih.govacs.org. Neurohypophysial hormones, including vasopressin and oxytocin (B344502), constitute a family of structurally and functionally related peptide hormones synthesized in the hypothalamus and released from the posterior pituitary epa.govnih.govkarger.com. These hormones are involved in a wide array of physiological processes and can influence behavior nih.gov.

The study of this compound has been integral to understanding the structure-activity relationships within this peptide family. By examining a truncated version of vasopressin, researchers aimed to pinpoint which parts of the molecule are essential for specific biological functions acs.orguu.nl. While this compound itself was found to be without inhibitory or stimulatory effects on melanophore stimulating hormone (MSH) secretion in frog pituitary, its inclusion in such comparative studies helped delineate the functional roles of different peptide sequences. Furthermore, this compound has been shown to significantly inhibit the transport of labeled oxytocin from the brain to the blood, suggesting its interaction with peptide transport systems in the central nervous system. Its ability to interact with neurophysins, proteins that bind neurohypophysial hormones, also places it within the broader context of peptide-protein interactions crucial for hormone storage and release acs.org.

Evolution of Academic Research Perspectives on this compound

The academic research perspective on this compound has evolved in parallel with advancements in peptide chemistry and neuroendocrinology. Initially, the focus was primarily on its synthesis and the characterization of its basic biological activities as a direct analog or fragment of vasopressin acs.orguu.nl. This early period was driven by the desire to understand the minimal structural requirements for the physiological and behavioral effects of neurohypophysial hormones.

As the field progressed, research expanded to more intricate chemical properties, such as the mechanisms of disulfide bond formation, which are critical for the stability and function of cyclic peptides like this compound google.com. The exploration of its interaction with central nervous system transport systems, such as its inhibition of oxytocin transport, signifies a shift towards understanding its broader pharmacological and physiological implications beyond direct hormonal action. While this compound has not emerged as a primary therapeutic agent, its continued study contributes to the fundamental understanding of neurohypophysial peptide biology, serving as a valuable tool for dissecting the complex interplay between peptide structure and biological function. Its role has transitioned from merely being a synthetic analog to a probe for investigating specific biochemical pathways and interactions within the neurohypophysial system.

Detailed Research Findings

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₃N₉O₉S₂ | uu.nlgoogle.com |

| Molecular Weight | 773.88 g/mol | uu.nlgoogle.comnih.gov |

| Predicted Boiling Point | 1396.2 ± 65.0 °C | |

| Predicted Density | 1.310 ± 0.06 g/cm³ | |

| Predicted pKa | 9.90 ± 0.15 |

Table 2: Select Biological Activities of this compound

| Activity | Result (vs. Parent Hormone/Control) | Context | Source |

| Behavioral Potency (Memory Consolidation) | 10% of Arginine Vasopressin (AVP) potency | Pole-jumping avoidance test | uu.nl |

| Oxytocic Activity | 0.05-0.5 units/mg | In vitro assay | acs.org |

| Pressor Activity | None detected | In vivo assay | acs.org |

| Avian Vasodepressor Activity | None detected | In vivo assay (conscious chickens) | acs.org |

| Inhibition of Labeled Oxytocin Transport | Significant inhibition (p < 0.05) | Transport from brain to blood in mice | |

| MSH Secretion | Without inhibitory or stimulatory effect | Frog pituitary |

Propriétés

Numéro CAS |

27759-18-8 |

|---|---|

Formule moléculaire |

C33H43N9O9S2 |

Poids moléculaire |

773.9 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |

InChI |

InChI=1S/C33H43N9O9S2/c34-20(15-52)29(47)39-22(13-18-6-8-19(43)9-7-18)32(50)40-23(12-17-4-2-1-3-5-17)31(49)38-21(10-11-26(35)44)30(48)41-24(14-27(36)45)33(51)42-25(16-53)28(37)46/h1-9,15,20-25,43,53H,10-14,16,34H2,(H2,35,44)(H2,36,45)(H2,37,46)(H,38,49)(H,39,47)(H,40,50)(H,41,48)(H,42,51)/t20-,21-,22-,23-,24-,25-/m0/s1 |

Clé InChI |

FIOYAHRQRSQYSO-OOPVGHQCSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C=S)N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C=S)N |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C=S)N |

Apparence |

Solid powder |

Autres numéros CAS |

27759-18-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

XYFQNC |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

cysteinyl-L-tyrosyl-phenylalanyl glutaminyl-asparaginyl-cysteinamide-cyclic (1-6)-disulfide pressinamide |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Strategies for Pressinamide

Methodologies for Pressinamide Synthesis

The synthesis of peptides like this compound, especially those containing disulfide bonds and cyclic structures, typically employs established peptide synthesis methodologies.

Solid-Phase Peptide Synthesis Approaches for this compound and Analogues

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a widely utilized method for constructing peptides by sequentially adding amino acids to a solid, insoluble support scite.aibachem.combachem.combiotage.com. This technique is particularly advantageous for its efficiency in purification, as excess reagents and soluble by-products can be removed by simple filtration after each coupling step bachem.combachem.combiotage.com.

This compound and related cyclic derivatives, such as tocinamide (B12779876) and extended-chain vasopressin analogues, have been synthesized using the solid-phase method researchgate.netscite.airesearchgate.net. The general SPPS process involves anchoring the C-terminal amino acid to a resin, followed by iterative cycles of Nα-protecting group cleavage, washing, and coupling of the next protected amino acid bachem.combachem.com. The most common protecting group strategy in SPPS is Fmoc/tBu, where Fmoc (9-fluorenylmethyloxycarbonyl) protects the Nα-amine and tBu (tert-butyl) protects side chains, allowing for selective cleavage bachem.combeilstein-journals.org.

For peptides containing disulfide bonds, SPPS often involves synthesizing the linear precursor with protected cysteine residues, followed by their deprotection and subsequent oxidation to form the disulfide bridge biotage.compeptidetherapeutics.org.

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis, involves carrying out peptide bond formation in a homogeneous liquid solution bachem.com. Historically, LPPS was the primary method for peptide synthesis before the advent of SPPS nih.gov. While more laborious due to the need for purification (e.g., recrystallization or chromatography) after each coupling step, LPPS can be advantageous for specific peptides, particularly shorter ones or those with solubility issues in SPPS bachem.combiotage.comnih.gov.

Although SPPS is frequently mentioned for this compound, solution-phase techniques are also relevant for peptides that pose challenges for solid-phase synthesis due to their chemical structure nih.gov. Recent advancements in solution-phase synthesis, such as Group-Assisted Purification (GAP) chemistry, aim to reduce the need for chromatography and recrystallization, making it more efficient and environmentally friendly rsc.org. Coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) have been shown to promote efficient peptide bond formation in solution-phase synthesis with high efficiency and minimal epimerization, producing water-soluble by-products nih.gov.

Advanced Chemical Reagents and Strategies for Intramolecular Disulfide Bond Formation in this compound

The formation of the intramolecular disulfide bond is a critical step in the synthesis of cyclic peptides like this compound. While general oxidation of dithiol forms of peptides can lead to a mixture of monomers and higher polymers, specific reagents and strategies are employed to favor intramolecular cyclization scite.aigoogle.com.

Other strategies for disulfide bond formation include:

On-resin disulfide bond formation: This approach offers regiospecific control, preserving the desired disulfide bonding pattern and potentially minimizing purification challenges biotage.compeptidetherapeutics.org. Protecting groups like 4-methoxytrityl (Mmt) and acetamidomethyl (Acm) are used orthogonally for selective deprotection and subsequent cysteine oxidation biotage.compeptidetherapeutics.org. Reagents such as N-chlorosuccinimide (NCS) and iodine (I₂) are employed for oxidation peptidetherapeutics.org.

Air oxidation: While possible, it can be less controlled and may lead to mixed products researchgate.net.

Enzymatic methods: In biological systems, enzymes like DsbB and VKOR facilitate disulfide bond formation by coupling cysteine oxidation to quinone reduction nih.govnih.gov. While these are biological mechanisms, their principles inform the design of chemical strategies.

Targeted Derivatization of this compound for Academic Inquiry

Derivatization of peptides involves chemical modifications to alter their properties, often for academic investigations into their structure-activity relationships or mechanistic pathways.

Synthetic Modifications for Structure-Activity Relationship Probing

Modifications can include:

Amino acid substitutions: Replacing native amino acids with unnatural amino acids (UAAs) or D-amino acids can enhance metabolic stability, alter receptor selectivity, or probe specific binding pockets researchgate.net. For instance, carbetocin (B549339), an oxytocin (B344502) analogue, incorporates methyltyrosine at position 2 and a thioether in place of a disulfide bond to improve metabolic stability researchgate.net.

Cyclic structure modifications: Altering the size or composition of the cyclic "ring" structure can impact conformational flexibility and receptor binding biotage.com.

Side chain modifications: Introducing different functional groups on amino acid side chains to explore hydrophobic, hydrophilic, or electrostatic interactions.

By synthesizing a series of this compound analogues with targeted changes, researchers can map the key structural features responsible for its activity and selectivity.

Strategies for Creating this compound Analogues for Mechanistic Studies

Analogues are crucial tools for elucidating the precise mechanisms by which this compound exerts its effects. Strategies for creating such analogues often focus on introducing specific probes or altering properties relevant to a proposed mechanism.

These strategies may involve:

Conformationally constrained analogues: Introducing additional cyclic constraints or rigidifying elements to lock the peptide into specific conformations, helping to understand the active conformation required for binding or signaling biotage.com.

Fluorescent or isotopic labeling: Incorporating fluorescent tags or stable isotopes (e.g., ¹³C, ¹⁵N) to enable spectroscopic studies (e.g., NMR, fluorescence spectroscopy) that provide insights into binding kinetics, conformational changes upon binding, or metabolic pathways oup.com.

Photoaffinity labels: Attaching photoactivatable groups that can covalently bind to interacting proteins upon irradiation, allowing for identification of receptor binding sites or interacting partners.

Peptidomimetics: Designing non-peptide molecules that mimic the essential structural and pharmacological features of this compound, which can offer advantages in terms of stability, bioavailability, and synthetic accessibility researchgate.net. For example, carbetocin uses a thioether linkage instead of a disulfide bond for enhanced metabolic stability researchgate.net.

Mechanistic Investigations of Pressinamide S Biological Activity

Molecular and Cellular Mechanisms of Pressinamide Action in Defined Biological Systems

The action of this compound at the molecular and cellular level is multifaceted, involving interactions with specific neurochemical pathways, undergoing enzymatic transformations, and modulating complex intracellular signaling networks.

Interaction with Specific Neurotransmitter Systems in Animal Models

In animal models, compounds that modulate the vasopressin system have been shown to interact with other crucial neurotransmitter systems, influencing a range of behaviors. For instance, there is a well-documented interplay between the vasopressin and serotonin (B10506) (5-HT) systems, particularly in the context of aggression. nih.gov Studies in rodents have demonstrated that the effects of vasopressin on aggression are modulated by serotonergic activity. nih.gov For example, selective serotonin reuptake inhibitors have been found to suppress vasopressin-facilitated behaviors. nih.gov This interaction suggests that the behavioral outcomes of this compound action may not be solely due to its direct effects on vasopressin receptors but also a result of its modulation of interconnected neurotransmitter pathways.

Furthermore, vasopressin plays a role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn modulates glucocorticoid release. pharmain.com This indicates a potential for this compound to influence stress responses and related physiological processes through its interaction with the neuroendocrine system.

Enzymatic Conversion and Metabolic Pathways of this compound

The metabolic fate of this compound is a critical determinant of its biological activity and duration of action. Endogenous vasopressin is synthesized as a larger precursor peptide in the hypothalamus. This pre-pro-hormone undergoes a series of enzymatic cleavages as it is transported down the axon to the posterior pituitary, ultimately yielding the active hormone. wikipedia.orgnih.gov The metabolism of vasopressin occurs predominantly in the liver and kidneys, with a relatively short biological half-life. wikipedia.org

Synthetic vasopressin analogues are often designed to have improved metabolic stability. nih.gov Modifications to the peptide structure can render them more resistant to proteolysis, thereby extending their duration of action. nih.gov The specific enzymatic pathways involved in the conversion and degradation of this compound would depend on its precise chemical structure, but it is expected to be subject to peptidases and other metabolic enzymes in key tissues like the liver and kidneys.

Elucidation of Intracellular Signaling Cascades Modulated by this compound

This compound exerts its effects by binding to specific receptors on the cell surface, which triggers a cascade of intracellular signaling events. The nature of this cascade is dependent on the receptor subtype to which this compound binds. Vasopressin receptors are G protein-coupled receptors (GPCRs), and their activation initiates distinct downstream pathways. wikipedia.org

Activation of the V1a and V1b receptor subtypes leads to the stimulation of phospholipase C (PLC) via Gq/11 proteins. pharmain.comimrpress.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). pharmain.com This pathway is crucial for cellular responses such as vasoconstriction, glycogenolysis, and platelet aggregation. wikipedia.org

In contrast, activation of the V2 receptor subtype, predominantly found in the kidney, stimulates adenylyl cyclase through the Gs protein. wikipedia.orgpnas.org This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). nih.govpnas.org The PKA-mediated phosphorylation of specific proteins, such as aquaporin-2, is central to the antidiuretic effects of vasopressin. nih.govpnas.org Therefore, this compound's impact on cellular function is intricately linked to the specific intracellular signaling cascades it modulates upon receptor binding.

Biological Targets and Receptor Interactions of this compound

The biological effects of this compound are initiated by its binding to specific receptors. The identification of these binding sites and the characterization of the affinity and specificity of this interaction are fundamental to understanding its pharmacological profile.

Identification of this compound Binding Sites in Tissues or Cell Lines

This compound binding sites, corresponding to the location of vasopressin receptors, are distributed throughout the body in a tissue-specific manner. wikipedia.org Radioligand binding studies have been instrumental in mapping the distribution of these receptors.

V1a receptors are widely expressed, with high densities found in vascular smooth muscle cells, hepatocytes, platelets, and various regions of the brain. wikipedia.orgcriver.comkarger.com The presence of V1a receptors on these tissues underlies the role of vasopressin in regulating blood pressure, liver metabolism, and blood clotting. criver.comkarger.com Cell lines, such as the rat mammary tumor cell line WRK 1, have also been identified to possess specific V1a vasopressin-binding sites. nih.gov

V1b receptors are predominantly located in the anterior pituitary gland, where they are involved in the regulation of ACTH secretion. wikipedia.orgoup.com They are also found in the brain. wikipedia.org

V2 receptors are primarily localized to the principal cells of the kidney's collecting ducts and distal convoluted tubules, where they mediate water reabsorption. wikipedia.orgpnas.org Expression of V2 receptors has also been noted in fetal lung tissue. wikipedia.org

The following table summarizes the distribution of vasopressin receptor subtypes, which represent the binding sites for this compound.

| Receptor Subtype | Primary Tissue/Cell Line Locations |

| V1a | Vascular smooth muscle, hepatocytes, platelets, brain, retina, rat mammary tumor cell line (WRK 1) wikipedia.orgcriver.comnih.gov |

| V1b | Anterior pituitary gland, brain (hippocampal CA2 field) wikipedia.org |

| V2 | Kidney (distal convoluted tubule and collecting ducts), fetal lung tissue wikipedia.org |

Characterization of Receptor Subtype Specificity and Affinity (e.g., Vasopressin Receptor Subtypes)

The interaction of this compound with its target receptors is defined by its binding affinity and subtype specificity. Vasopressin itself binds with roughly equal high affinity to both V1a and V2 receptors. researchgate.net However, a vast number of synthetic vasopressin analogues have been developed with varying degrees of selectivity for the different receptor subtypes. nih.govwikipedia.org This selectivity is crucial for developing therapeutic agents with targeted effects and reduced side effects. wikipedia.org

The affinity of a compound for a receptor is typically quantified by its equilibrium dissociation constant (Kd) or its inhibition constant (Ki), with lower values indicating higher affinity. For example, studies on the WRK 1 cell line, which expresses V1a receptors, determined the Kd for [8-lysine]vasopressin to be 12.7 nM. nih.gov

The development of non-peptide antagonists, often referred to as "vaptans," has further expanded the range of compounds with specific receptor affinities. researchgate.net For instance, relcovaptan (B1679262) is a selective V1a-receptor antagonist, while SSR-149415 is selective for the V1b-receptor. researchgate.net The table below provides examples of vasopressin analogues and their receptor subtype specificity.

| Compound | Receptor Subtype Specificity |

| Desmopressin (dDAVP) | V2 receptor agonist wikipedia.org |

| Terlipressin | Higher V1 receptor selectivity wikipedia.org |

| Selepressin | Selective V1 receptor agonist wikipedia.org |

| Relcovaptan | Selective V1a receptor antagonist researchgate.net |

| SSR-149415 | Selective V1b receptor antagonist researchgate.net |

The specificity of these compounds is determined by subtle differences in the amino acid sequences and three-dimensional structures of the receptor binding pockets. researchgate.net

Computational Studies on this compound Remain Undisclosed in Publicly Available Research

Despite a thorough search of publicly available scientific literature, no specific research detailing the use of computational approaches for the target identification and validation of the chemical compound "this compound" has been found. As a result, a detailed article on the mechanistic investigations into this compound's biological activity, specifically focusing on computational methods, cannot be provided at this time.

Computational methods such as molecular docking, virtual screening, and molecular dynamics simulations are pivotal in modern drug discovery. These in silico techniques allow researchers to predict how a compound might interact with biological targets, such as proteins, on a molecular level. This process can significantly accelerate the identification of potential drug candidates and help in understanding their mechanisms of action before proceeding to more resource-intensive laboratory experiments.

Typically, an article on this topic would include:

Virtual Screening Studies: Information on the use of large compound libraries to computationally screen for potential biological targets of this compound. This would involve detailing the databases and software used, as well as the scoring functions employed to rank potential interactions.

Molecular Docking Analysis: A description of how this compound is computationally placed into the binding sites of identified target proteins. This section would ideally present data on binding affinities, interaction energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues of the target protein.

Molecular Dynamics Simulations: A summary of simulations that model the dynamic behavior of the this compound-target complex over time. This would provide insights into the stability of the binding and conformational changes, further validating the potential interaction.

Data Tables: Comprehensive tables summarizing the findings, such as docking scores, binding free energies, and lists of interacting residues for various potential targets.

The absence of such studies for "this compound" in the public domain prevents the generation of a scientifically accurate and detailed article as requested. Further research and publication in peer-reviewed journals are required to elucidate the computational profile of this compound.

Structure Activity Relationship Sar Studies of Pressinamide

Elucidation of Structural Determinants for Biological Activity in Peptides

Impact of Amino Acid Residue Modifications on Peptide Activity

Modifying amino acid residues is a fundamental strategy in medicinal chemistry to enhance the therapeutic potential of peptides. These modifications can significantly impact a peptide's activity, stability, and selectivity. mdpi.com

Key modifications and their general effects include:

Substitution with Non-Proteinogenic Amino Acids: Replacing standard amino acids with non-natural ones can confer resistance to enzymatic degradation, thereby prolonging the peptide's half-life in the body. mdpi.com For instance, incorporating D-amino acids instead of the natural L-amino acids can make peptides less susceptible to proteases. nih.gov

Altering Charge and Hydrophobicity: The balance between charged and hydrophobic residues is crucial for the activity of many peptides, particularly antimicrobial peptides (AMPs). Increasing the net positive charge can enhance interaction with negatively charged bacterial membranes. nih.gov However, excessive hydrophobicity can lead to non-specific interactions and potential toxicity. nih.gov

N-methylation: Methylation of the amide nitrogen on the peptide backbone can restrict conformational flexibility and improve metabolic stability. nih.gov

Cyclization: Creating cyclic peptides, either through head-to-tail cyclization or through side-chain linkages, can enhance structural rigidity and stability.

The following table summarizes the effects of various amino acid modifications on peptide properties based on general findings in peptide chemistry.

| Modification Type | Example | General Impact on Peptide Properties |

| Chirality Change | Substitution of L-amino acid with D-amino acid | Increased resistance to proteases, altered conformation. nih.gov |

| Charge Modification | Addition of Lysine or Arginine residues | Enhanced interaction with negatively charged membranes, potentially increased antimicrobial activity. nih.gov |

| Hydrophobicity Tuning | Incorporation of non-polar amino acids | Can modulate membrane interaction and biological activity; excessive hydrophobicity may increase toxicity. nih.gov |

| Backbone Modification | N-methylation | Increased metabolic stability, reduced conformational flexibility. nih.gov |

| Introduction of Non-Canonical Residues | Use of residues like Ornithine or Diaminobutanoic acid | Can offer resistance to enzymatic degradation and allow for fine-tuning of charge and structure. mdpi.com |

Role of the Disulfide Bridge in Molecular Function and Conformation

Disulfide bridges are covalent bonds formed between the thiol groups of two cysteine residues. creative-proteomics.com These bridges play a vital role in stabilizing the three-dimensional structure of many peptides and proteins. creative-proteomics.comnih.gov

The primary functions of disulfide bridges include:

Conformational Stabilization: By creating a covalent linkage between different parts of the peptide chain, disulfide bridges restrict conformational freedom and help to lock the peptide into its biologically active shape. creative-proteomics.commonash.edu This is crucial for peptides that need to present a specific arrangement of residues to their target receptor.

Enhancing Stability: The added structural rigidity provided by disulfide bridges can make peptides more resistant to denaturation and enzymatic degradation. nih.gov

Modulating Activity: In some cases, the formation and breakage of disulfide bonds can act as a molecular switch, regulating the peptide's activity in response to the local redox environment. monash.edu

While essential for many peptides, the disulfide bridges themselves are not always directly involved in binding to the target but rather serve to maintain the correct conformation for interaction. researchgate.net

Conformational Analysis and its Correlation with Biological Effects

Conformational analysis involves studying the spatial arrangement of atoms in a molecule and how this arrangement relates to its energy and function. For peptides, which can be highly flexible, understanding their preferred conformations is key to deciphering their biological activity.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the three-dimensional structures of peptides. creative-proteomics.com Computational methods, including molecular dynamics simulations, can provide insights into the dynamic behavior of peptides in solution. nih.gov

The correlation between conformation and biological effects is a central tenet of SAR. A peptide's ability to adopt a specific conformation that is complementary to the binding site of its target is a prerequisite for its activity. For example, many antimicrobial peptides adopt an α-helical structure upon interacting with bacterial membranes, which is essential for their membrane-disrupting activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogues

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com

Development of Predictive Models for Peptides and their Derivatives

The development of a QSAR model involves several key steps:

Data Set Collection: A set of molecules with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

Once a robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.net

Computational Approaches in SAR Exploration and Optimization

Computational chemistry plays a crucial role in modern drug discovery and SAR studies. nih.gov Various computational techniques are employed to explore the SAR of peptides and to optimize their properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand (peptide) when bound to a receptor (protein). It helps to visualize the key interactions between the peptide and its target, providing insights into the structural basis of its activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a peptide and its complex with a receptor over time. This can reveal important information about conformational changes and the stability of the interaction. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond traditional 2D-QSAR by considering the three-dimensional properties of molecules. mdpi.com These methods can provide a more detailed understanding of the steric and electrostatic requirements for optimal activity.

The following table provides an overview of common computational approaches used in SAR studies.

| Computational Technique | Description | Application in SAR |

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. | Identifies key interactions, guides the design of analogues with improved binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assesses the stability of ligand-receptor complexes, studies conformational changes. nih.gov |

| 2D-QSAR | Correlates 2D structural features with biological activity. | Predicts the activity of new compounds based on their chemical structure. biointerfaceresearch.com |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with biological activity. | Provides a 3D map of favorable and unfavorable regions for steric, electrostatic, and other interactions. mdpi.com |

Preclinical Research Methodologies Utilizing Animal Models for Pressinamide Studies

Experimental Paradigms in Animal Models for Investigating Pressinamide

Experimental paradigms for studying this compound in animal models are designed to elucidate its mechanisms of action and effects on specific physiological and behavioral endpoints. These studies often employ rodent models due to their genetic similarity to humans and the availability of a large genetic toolbox for creating specific models of disease. news-medical.net

Due to the restrictive nature of the blood-brain barrier (BBB), which limits the capacity of most peptides to permeate from the bloodstream into the brain, direct administration into the central nervous system (CNS) is a critical methodology. springernature.com In vivo microinjection is a standard technique to deliver compounds like this compound directly to specific brain regions.

The procedure typically involves stereotaxic surgery, where an animal is anesthetized and placed in a specialized apparatus that uses a three-dimensional coordinate system to precisely locate target areas within the brain. A guide cannula is implanted, through which a smaller injection needle can be inserted at a later time for the controlled delivery of the peptide solution. This allows for repeated injections in the same location in an awake, freely moving animal, minimizing stress and allowing for the assessment of behavioral changes over time. This technique ensures that the compound reaches the intended neural circuits, which is essential for studying its direct effects on brain function and behavior.

The selection of an appropriate animal model is paramount for the functional analysis of peptides. nih.gov Rodents, particularly mice and rats, are the most commonly used models in neuroscience and peptide research. news-medical.net The choice between them often depends on the specific research question; for instance, rats are larger, which can be advantageous for certain surgical procedures and blood sampling, while the extensive availability of genetically modified strains makes mice a powerful tool for investigating the role of specific genes and pathways. news-medical.netscielo.br

Transgenic and knockout models are particularly valuable. nih.gov A transgenic model, where a specific gene is overexpressed, could be used to study the effects of elevated peptide signaling. Conversely, a knockout model, where a gene for a receptor or the peptide itself is inactivated, can help elucidate the peptide's endogenous role. nih.gov Characterization of these models involves a combination of genetic analysis, protein expression analysis, and baseline behavioral testing to ensure the model is valid and appropriate for the study of this compound.

Table 1: Comparison of Common Rodent Models in Peptide Research

| Model Type | Species | Key Characteristics | Common Applications in Peptide Research |

|---|---|---|---|

| Wild-Type | Rat (e.g., Sprague-Dawley, Wistar) | Physiologically well-characterized, larger size facilitates surgical procedures. | General physiological and behavioral screening of peptide effects. |

| Wild-Type | Mouse (e.g., C57BL/6) | Well-defined genetics, wide range of behavioral tests available. | Initial efficacy and behavioral studies. |

| Transgenic | Mouse/Rat | Overexpresses a specific gene (e.g., a peptide receptor). | Investigating the consequences of enhanced peptide signaling pathways. |

| Knockout | Mouse | A specific gene is inactivated or "knocked out". | Determining the necessary role of a specific gene (e.g., endogenous peptide or receptor) in a biological process. |

| Disease Model | Rat/Mouse | Models induced to mimic human diseases (e.g., chronic stress, neuroinflammation). | Testing the therapeutic potential of peptides in specific pathological contexts. nih.gov |

To investigate how this compound affects behavior, a battery of standardized tests is employed in rodent models. These tests are designed to quantify specific aspects of behavior, such as locomotion, anxiety, social interaction, and motivation. nih.govnih.gov

Open Field Test: This test assesses general locomotor activity and anxiety-like behavior. nih.gov A rodent is placed in a novel, open arena, and its movements are tracked. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured. nih.gov A change in these behaviors following this compound administration could indicate effects on motor function or anxiety.

Social Interaction Test: This paradigm evaluates social behavior. Typically, two unfamiliar animals are placed together, and the duration and nature of their interactions are recorded. Alternatively, a three-chamber apparatus may be used to test an animal's preference for a social stimulus (another animal) versus a novel object. This is critical for peptides suspected of modulating social circuits.

Sucrose (B13894) Preference Test: This test is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure. nih.gov Rodents are given a choice between two bottles, one containing plain water and the other a sucrose solution. A decrease in preference for the sucrose solution can indicate an anhedonic-like state, and the ability of this compound to restore this preference would be a key finding. nih.gov

Chronic Social Defeat Stress: This is a model used to induce depressive- and anhedonic-like behaviors by exposing an intruder animal to a more aggressive resident animal repeatedly over several weeks. nih.gov Following the stress period, the behavioral effects of this compound can be evaluated using tests like the social interaction and sucrose preference tests to see if it can reverse the stress-induced deficits. nih.gov

Table 2: Behavioral Tests for Assessing Peptide Function in Rodents

| Behavioral Test | Primary Function Assessed | Key Parameters Measured | Potential Interpretation of this compound Effect |

|---|---|---|---|

| Open Field Test | Locomotion, Anxiety, Exploration | Total distance, velocity, time in center, rearing frequency. nih.gov | Altered motor activity or anxiety levels. |

| Social Interaction Test | Sociability, Social Anxiety | Time spent in interaction, frequency of social behaviors. | Modulation of social behavior or social avoidance. |

| Sucrose Preference Test | Anhedonia, Reward-Seeking | Volume of sucrose solution vs. water consumed. nih.gov | Changes in motivational state or reward processing. |

| Forced Swim Test | Behavioral Despair | Immobility time, struggling time. | Antidepressant-like effects. |

Methodological Considerations for Investigating this compound's Biological Role in Animal Systems

Investigating the biological role of this compound in animal systems requires rigorous experimental design to ensure that the results are valid and interpretable. A primary consideration is the adherence to the principles of the 3Rs: Replacement, Reduction, and Refinement. abpi.org.uk This framework guides the ethical use of animals in research by promoting the use of non-animal methods where possible, minimizing the number of animals used, and refining procedures to improve animal welfare. abpi.org.uk

Further considerations include the appropriate selection of control groups. For instance, in microinjection studies, a vehicle control group (receiving an injection of the solution without this compound) is essential to distinguish the effects of the peptide from the effects of the injection procedure itself. The timing of administration and behavioral testing must also be carefully controlled, as the pharmacokinetic profile of the peptide will influence its window of activity. Finally, potential confounding variables such as the animal's housing conditions, diet, and the time of day when testing occurs must be standardized across all experimental groups to minimize variability and increase the reliability of the findings. Recent assessments have highlighted that shortcomings in the planning, conduct, and reporting of in vivo studies can contribute to translational failures from preclinical to clinical stages. nih.gov

Advanced Analytical and Characterization Methodologies for Pressinamide

Chromatographic Techniques for Pressinamide Analysis

Chromatography is a cornerstone for the separation and analysis of peptides like this compound from complex mixtures, ensuring the purity and identity of the compound.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and confirming the identity of this compound. mtoz-biolabs.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.com In this method, this compound is separated based on its hydrophobic characteristics through differential partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18-bonded silica). mtoz-biolabs.com

The identity of this compound is confirmed by comparing the retention time of the sample peak to that of a known reference standard under identical chromatographic conditions. vcu.edu Purity is determined by analyzing the chromatogram, where a pure sample presents as a single, sharp peak. creative-proteomics.com The presence of additional peaks indicates impurities, and the purity level is calculated by the ratio of the main peak's area to the total area of all peaks in the chromatogram. mtoz-biolabs.com The selection of detection wavelength is critical; peptide bonds typically show strong absorbance at around 220 nm, which is commonly used for detection. creative-proteomics.com

Table 1: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, 3-5 µm particle size | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic solvent; its increasing concentration elutes the peptide. |

| Elution Mode | Gradient Elution | Gradually increases the concentration of Mobile Phase B to separate peptides with varying hydrophobicities. mtoz-biolabs.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Detection | UV Absorbance at 220 nm | Detects the peptide bonds within this compound. creative-proteomics.com |

| Column Temp. | 25-40 °C | Maintained for consistent and reproducible retention times. |

Combining liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the structural confirmation and quantification of this compound. rsc.org LC-MS links the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, which separates ions based on their mass-to-charge (m/z) ratio. rsc.org This technique is invaluable for confirming the molecular weight of this compound, thus verifying its primary structure.

For more detailed structural information and enhanced quantification, tandem mass spectrometry (LC-MS-MS) is employed. saintfrancis.com In this method, the this compound molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a unique "fingerprint" that confirms the amino acid sequence. LC-MS-MS is known for its high selectivity and sensitivity, making it the gold standard for quantitative bioanalysis in complex biological matrices. bioanalysis-zone.comchromsystems.com

Table 2: Application of Mass Spectrometry in this compound Analysis

| Technique | Information Obtained | Application in this compound Research |

|---|---|---|

| LC-MS | Molecular Weight (m/z of the parent ion) | Confirms the identity and molecular formula of intact this compound. |

| LC-MS/MS | Fragment Ion Spectrum (daughter ions) | Provides definitive structural confirmation by sequencing the peptide backbone. chromsystems.com |

| LC-MS/MS (MRM) | Specific Precursor-Product Ion Transitions | Enables highly selective and sensitive quantification of this compound in complex samples like plasma or tissue extracts. bioanalysis-zone.com |

Spectroscopic and Other Biophysical Characterization Techniques

Spectroscopic methods are indispensable for elucidating the detailed three-dimensional structure and conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution. jchps.com 1H NMR provides detailed information about the chemical environment of each proton in the molecule. slideshare.net The chemical shift of each proton signal, its integration (relative number of protons), and spin-spin coupling patterns reveal the connectivity of atoms. jchps.comcore.ac.uk

Table 3: NMR Experiments for this compound Structural Analysis

| NMR Experiment | Type | Information Provided |

|---|---|---|

| 1D ¹H NMR | 1D | Provides information on the types and number of protons and their local chemical environment. slideshare.net |

| COSY | 2D Homonuclear | Identifies protons that are coupled through 2-3 chemical bonds (J-coupling). |

| TOCSY | 2D Homonuclear | Shows correlations between all protons within a spin system (i.e., within an amino acid residue). core.ac.uk |

| NOESY | 2D Homonuclear | Identifies protons that are close in 3D space (<5 Å), providing distance constraints for structure calculation. |

| ¹³C HSQC/HMQC | 2D Heteronuclear | Correlates each proton with its directly attached carbon atom. core.ac.uk |

Circular Dichroism (CD) spectroscopy is an optical technique used to investigate the secondary structure and conformational changes of this compound. mdpi.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov The peptide backbone of this compound is a chromophore, and its arrangement into secondary structures like β-turns, which are common in cyclic peptides, gives rise to a characteristic CD spectrum.

CD spectroscopy is particularly sensitive to changes in conformation resulting from variations in environmental conditions such as solvent, pH, or temperature. subr.edumdpi.com By monitoring the CD spectrum, researchers can study the stability of this compound's conformation and how it might change upon interaction with other molecules, such as receptors. nih.gov

Table 4: Characteristic CD Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) and Sign of Signal |

|---|---|

| α-Helix | Positive band ~192 nm, Negative bands ~208 nm and ~222 nm |

| β-Sheet | Positive band ~195 nm, Negative band ~218 nm |

| β-Turn | Varies depending on the type of turn, but often shows distinct features different from helix and sheet structures. |

| Random Coil | Strong negative band ~198 nm |

Immunoassays and Radioligand Binding Assays in this compound Research

Immunoassays and radioligand binding assays are crucial bioanalytical methods for quantifying this compound and studying its interactions with biological targets. nih.gov

Immunoassays are based on the highly specific binding reaction between an antigen (this compound) and an antibody. nih.gov These assays, such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA), allow for the precise quantification of this compound in biological fluids. nih.govbioscientifica.com Their high sensitivity and throughput make them suitable for a wide range of applications in pharmaceutical and clinical research. nih.gov

Radioligand binding assays are the gold standard for characterizing the interaction between a ligand like this compound and its receptor. oncodesign-services.comgiffordbioscience.com In these assays, a radiolabeled form of the ligand is used to measure binding to receptors in tissue homogenates or cell preparations. nih.gov Saturation binding experiments determine the receptor density (Bmax) and the ligand's binding affinity (dissociation constant, Kd). giffordbioscience.comnih.gov Competition binding assays are used to determine the affinity of unlabeled compounds, such as this compound analogs, by measuring their ability to displace the radioligand from the receptor. giffordbioscience.comnih.gov

Table 5: Comparison of Immunoassays and Radioligand Binding Assays

| Feature | Immunoassay (e.g., RIA, ELISA) | Radioligand Binding Assay |

|---|---|---|

| Principle | Antigen-antibody binding. nih.gov | Ligand-receptor binding. wikipedia.org |

| Primary Use | Quantification of analyte (e.g., this compound) in a sample. bioscientifica.com | Characterization of ligand-receptor interactions. nih.gov |

| Key Parameters | Concentration of the analyte. | Binding Affinity (Kd), Receptor Density (Bmax), Inhibition Constant (Ki). giffordbioscience.comnih.gov |

| Label | Radioisotope, enzyme, or fluorophore. nih.gov | Radioisotope (e.g., ³H, ¹²⁵I). oncodesign-services.com |

| Application | Measuring this compound levels in plasma for pharmacokinetic studies. | Determining the binding affinity of this compound for its target receptor. |

Theoretical and Computational Chemistry Approaches to Pressinamide

Chemoinformatics and In Silico Screening for Pressinamide Analogues

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry, particularly in drug discovery and materials science bienta.netqima-lifesciences.com. For this compound, chemoinformatics approaches would be invaluable for analyzing its chemical space, predicting its properties, and designing or screening for novel analogues.

In silico screening, a core component of chemoinformatics, allows for the rapid evaluation of large libraries of compounds for desired properties, such as similarity to this compound or predicted biological activity qima-lifesciences.comrsc.orgchemrxiv.org. This would involve:

Similarity Searching : Identifying compounds structurally similar to this compound from large databases based on molecular fingerprints or descriptors. This could lead to the discovery of existing compounds with similar properties or provide starting points for new analogue design.

Property Prediction : Using quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict various physicochemical properties (e.g., solubility, lipophilicity) and potential biological activities of this compound and its analogues.

Virtual Screening : Applying docking-based or ligand-based virtual screening methods to identify compounds that are predicted to bind to the same target proteins as this compound or exhibit similar pharmacological profiles bienta.netchemrxiv.orgnih.gov. This is particularly useful for identifying novel scaffolds or optimizing the properties of this compound by modifying its structure.

Analog Design : Utilizing computational tools to systematically modify the structure of this compound to generate novel analogues with improved properties (e.g., enhanced binding affinity, better metabolic stability, or altered selectivity). This often involves scaffold hopping, R-group enumeration, and lead optimization strategies.

These chemoinformatics approaches enable the efficient exploration of chemical space around this compound, guiding synthetic efforts and reducing the need for extensive experimental testing.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Pressinamide’s mechanism of action?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In in vitro models (P), how does this compound (I) compare to [reference compound] (C) in inhibiting [specific pathway] (O) over a 24-hour exposure (T)?" This ensures specificity and alignment with experimental goals. Revise the question iteratively after a comprehensive literature review to avoid redundancy and incorporate gaps identified in existing studies .

Q. What are the best practices for designing initial experiments to assess this compound’s biological activity?

- Methodological Answer : Start with dose-response studies using standardized cell lines (e.g., HEK-293 or HepG2) to establish baseline efficacy. Include positive and negative controls to validate assay conditions. Prioritize reproducibility by documenting reagent sources, incubation times, and environmental variables (e.g., temperature, pH). Use pilot studies to optimize parameters before scaling up .

Q. How to conduct a systematic literature review on this compound’s structural analogs?

- Methodological Answer :

Extract keywords from your research objective (e.g., "this compound," "SAR [Structure-Activity Relationship]," "pharmacokinetics," "toxicity").

Use databases like PubMed and SciFinder with Boolean operators (e.g., This compound AND (synthesis OR metabolism)).

Filter results by relevance, citation count, and publication date (prioritize last 5 years but include seminal papers).

Organize findings using reference managers (e.g., Zotero) and annotate conflicting data for further analysis .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological data across studies?

- Methodological Answer :

- Step 1 : Compare experimental conditions (e.g., cell types, assay protocols, solvent systems) from conflicting studies. Variations in bioavailability assays (e.g., plasma protein binding differences) may explain discrepancies.

- Step 2 : Replicate key experiments under standardized conditions. For example, re-test this compound’s IC₅₀ in parallel assays using identical cell lines and buffer compositions.

- Step 3 : Apply meta-analysis tools to quantify heterogeneity across datasets, adjusting for variables like sample size and measurement techniques .

Q. What strategies optimize this compound’s purity assessment in synthetic batches?

- Methodological Answer :

- Combine orthogonal analytical methods:

- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.

- Mass Spectrometry : Confirm molecular ions and detect byproducts via high-resolution MS.

- NMR : Assign peaks for stereochemical consistency (e.g., ¹H/¹³C NMR in DMSO-d₆).

- Validate methods per ICH guidelines, including linearity, precision, and LOD/LOQ calculations .

Q. How to design a statistically robust dose-response study for this compound’s in vivo efficacy?

- Methodological Answer :

- Experimental Design : Use a randomized block design with at least n=6 per group to account for biological variability. Include sham and vehicle controls.

- Statistical Analysis : Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/ED₅₀. Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons.

- Power Analysis : Pre-determine sample size using effect sizes from pilot data (α=0.05, power=0.8) .

Data Presentation & Publication

Q. How to present this compound’s crystallographic data in a manuscript?

- Methodological Answer :

- Tables : Include unit cell parameters (a, b, c, α, β, γ), space group, R-factor, and deposition number (e.g., CCDC). Use footnotes to specify data collection temperature and refinement software.

- Figures : Provide ORTEP diagrams with thermal ellipsoids and labeling for key bond lengths/angles. Ensure resolution meets journal guidelines (e.g., ≤ 1.0 Å for high-quality structures) .

Q. What are the ethical considerations for citing conflicting studies on this compound’s toxicity?

- Methodological Answer : Acknowledge contradictions transparently in the Discussion section. Differentiate between methodological limitations (e.g., in vitro vs. in vivo models) and substantive findings. Use phrases like "While Study X reported hepatotoxicity at 10 μM, Study Y observed no effects below 50 μM; this may reflect differences in exposure duration or metabolic activation pathways" .

Future Directions

Q. How to identify novel research avenues for this compound’s derivatives?

- Methodological Answer :

- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for understudied targets (e.g., kinase isoforms).

- SAR Expansion : Synthesize derivatives with modifications to the core scaffold (e.g., halogenation, bioisosteres) and test against resistant cell lines.

- Collaborative Studies : Partner with pharmacokinetics labs to assess BBB permeability or metabolic stability in microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.